Diazene, bis(2-nitrophenyl)-, 1-oxide
Overview
Description
Diazene, bis(2-nitrophenyl)-, 1-oxide is an organic compound with the molecular formula C12H8N4O5 It is characterized by the presence of two nitrophenyl groups attached to a diazene moiety, with an additional oxygen atom bonded to the nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazene, bis(2-nitrophenyl)-, 1-oxide typically involves the reaction of 2-nitroaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 2-nitroaniline under controlled conditions to yield the desired product. The reaction is usually carried out in an acidic medium, and the temperature is carefully controlled to ensure the stability of the diazonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the potentially hazardous nature of the reactants and intermediates.
Chemical Reactions Analysis
Types of Reactions
Diazene, bis(2-nitrophenyl)-, 1-oxide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be further oxidized to form more complex structures, depending on the oxidizing agent used.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Reduction: The major products are the corresponding amines.
Oxidation: The products depend on the specific oxidizing agent and conditions but can include various oxidized derivatives.
Substitution: The products are the substituted nitrophenyl derivatives.
Scientific Research Applications
Diazene, bis(2-nitrophenyl)-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diazene, bis(2-nitrophenyl)-, 1-oxide involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups play a crucial role in these interactions, as they can undergo reduction or oxidation, altering the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Similar in structure but lacks the nitro groups and the additional oxygen atom.
Nitrobenzene: Contains a single nitro group attached to a benzene ring.
Azoxybenzene: Similar to azobenzene but with an additional oxygen atom bonded to the nitrogen.
Uniqueness
Diazene, bis(2-nitrophenyl)-, 1-oxide is unique due to the presence of two nitrophenyl groups and an additional oxygen atom, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in research exploring its potential biological activities.
Properties
IUPAC Name |
(2-nitrophenyl)-(2-nitrophenyl)imino-oxidoazanium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O5/c17-14(11-7-3-4-8-12(11)16(20)21)13-9-5-1-2-6-10(9)15(18)19/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDXWMKUDLIYNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+](C2=CC=CC=C2[N+](=O)[O-])[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00853336 | |
Record name | 1-Nitro-2-[(Z)-(2-nitrophenyl)-NNO-azoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00853336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5670-73-5 | |
Record name | 1-Nitro-2-[(Z)-(2-nitrophenyl)-NNO-azoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00853336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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